N-异丙基-4-(甲硫基)-3-(1-哌啶基羰基)苯磺酰胺

描述

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves detailed organic synthesis procedures, including reactions that form specific molecular structures and modifications to introduce various functional groups. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved π–π interactions and hydrogen-bonding interactions to form a three-dimensional network (Mohamed-Ezzat et al., 2023). Similarly, compounds with sterically hindered structures were synthesized and characterized, showing the complexity and diversity of synthetic routes available for such molecules (Rublova et al., 2017).

Molecular Structure Analysis

Molecular structure analyses often involve crystallographic studies and density functional theory (DFT) to elucidate the arrangement of atoms within a molecule. For example, DFT and Hirshfeld surface analysis were used to study the molecular structure and intermolecular interactions of benzenesulfonamide compounds containing piperazine heterocycles, revealing insights into their pharmacological potential (Xiao et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of benzenesulfonamide derivatives are diverse, with several studies focusing on their reactivity and potential as inhibitors or activators in biochemical processes. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors highlight the molecule's reactivity and potential in medicinal chemistry (Röver et al., 1997).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and stability, are crucial for their practical applications. While specific details on N-isopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide were not provided, similar compounds' studies offer insights into these properties. For example, the metabolic stability of triazine derivatives was assessed, indicating the importance of these evaluations in drug development processes (Żołnowska et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, bond formation, and inhibition capabilities, are essential for understanding a molecule's potential applications. The design, synthesis, and biological evaluation of ureido benzenesulfonamides incorporating triazine moieties as potent carbonic anhydrase IX inhibitors demonstrate the intricate chemical properties that can be tailored for specific biochemical targets (Lolak et al., 2019).

科学研究应用

胃保护特性

埃布罗替丁作为胃保护剂:化合物埃布罗替丁虽然不完全是“N-异丙基-4-(甲硫基)-3-(1-哌啶基羰基)苯磺酰胺”,但它是一种相关的磺酰胺,具有显著的胃保护特性。它结合了 H2 受体拮抗剂特性和细胞保护作用,增强了粘液凝胶的物理化学特性,从而促进溃疡愈合和保护胃上皮完整性。它无需依赖内源性前列腺素生成即可增强粘膜修复的独特能力,使其成为治疗溃疡性疾病的极具潜力的药物 (Slomiany 等人,1997)。

在细胞色素 P450 调节中的作用

抑制细胞色素 P450 同工型:研究包括类似于所讨论磺酰胺的化合物在内的细胞色素 P450 (CYP) 同工型的化学抑制剂对于理解药物-药物相互作用至关重要。选择性抑制这些同工型对于破译 CYP 在药物代谢中的具体作用至关重要。包括磺酰胺类似物在内的此类抑制剂提供了影响药物疗效和毒性的代谢途径的见解 (Khojasteh 等人,2011)。

抗菌和抗氧化特性

百里香醌和百里香酚:与所讨论磺酰胺具有结构相似性的相关化合物,如百里香醌和百里香酚,因其药理特性而受到研究。例如,百里香醌表现出有效的抗氧化、抗炎和器官保护活性,在各种疾病中提供治疗潜力。同样,百里香酚表现出广谱抗菌、抗氧化和抗炎作用,突显了此类化合物在药物开发中的重要性 (Goyal 等人,2017); (Marchese 等人,2017)。

异喹啉衍生物和神经学应用

异喹啉衍生物在神经药理学中:结构类似于“N-异丙基-4-(甲硫基)-3-(1-哌啶基羰基)苯磺酰胺”的异喹啉衍生物在神经药理学中发挥着重要作用。它们表现出广泛的生物活性,包括抗真菌、抗帕金森和抗肿瘤作用。这些化合物的多种药理作用突出了探索结构相关的磺酰胺在神经系统疾病治疗应用中的重要性 (Danao 等人,2021)。

属性

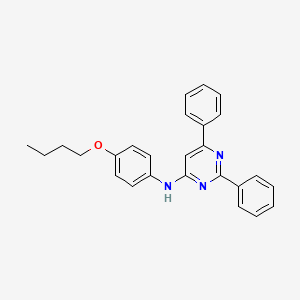

IUPAC Name |

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S2/c1-12(2)17-23(20,21)13-7-8-15(22-3)14(11-13)16(19)18-9-5-4-6-10-18/h7-8,11-12,17H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAZVHCLUQBNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)-N-(propan-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)

![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)

![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)

![dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4625711.png)